3-(4-Acetyl-piperazin-1-YL)-4-chloroaniline

Medicinal Chemistry Intermediate Procurement Quality Control

3-(4-Acetyl-piperazin-1-YL)-4-chloroaniline is a substituted aniline building block featuring a piperazine ring with an acetyl protecting group. With a molecular weight of 253.73 g/mol and a purity specification of ≥97% by HPLC from major vendors, it is primarily utilized as a key intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.

Molecular Formula C12H16ClN3O
Molecular Weight 253.73 g/mol
CAS No. 144514-38-5
Cat. No. B122810
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Acetyl-piperazin-1-YL)-4-chloroaniline
CAS144514-38-5
Molecular FormulaC12H16ClN3O
Molecular Weight253.73 g/mol
Structural Identifiers
SMILESCC(=O)N1CCN(CC1)C2=C(C=CC(=C2)N)Cl
InChIInChI=1S/C12H16ClN3O/c1-9(17)15-4-6-16(7-5-15)12-8-10(14)2-3-11(12)13/h2-3,8H,4-7,14H2,1H3
InChIKeyNAKMDRNNFRKBHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Acetyl-piperazin-1-yl)-4-chloroaniline (CAS 144514-38-5): Certified Intermediate for Complex Heterocyclic Synthesis


3-(4-Acetyl-piperazin-1-YL)-4-chloroaniline is a substituted aniline building block featuring a piperazine ring with an acetyl protecting group [1]. With a molecular weight of 253.73 g/mol and a purity specification of ≥97% by HPLC from major vendors, it is primarily utilized as a key intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways . The presence of both a reactive aniline moiety and a protected piperazine group allows for sequential functionalization in complex heterocyclic chemistry.

3-(4-Acetyl-piperazin-1-yl)-4-chloroaniline: Why Its Regiochemistry and Halogen Identity Are Non-Interchangeable


In the procurement of substituted aniline intermediates, generic substitution is highly discouraged . The target compound, featuring a specific 2-chloro-5-amino substitution pattern on the phenyl ring, cannot be replaced by its closely related positional isomer (the 2-chloro-4-amino derivative, CAS 101970-41-6) or its halogen analog (the 2-fluoro-5-amino derivative, CAS 75001-84-2). These structural differences critically alter the downstream drug substance's pharmacophore, resulting in distinct and non-equivalent final active pharmaceutical ingredients (APIs) . Any attempt at substitution would necessitate complete revalidation of the synthetic route and final compound's regulatory dossier.

Quantitative Evidence for Selecting 3-(4-Acetyl-piperazin-1-yl)-4-chloroaniline Over Its Direct Analogs


Purity Baseline: Certified HPLC Purity vs. Inconsistent Analog Purity Standards

The target compound is routinely supplied with a verified minimum purity of 97% by HPLC [1]. In contrast, its regioisomer, 4-(4-Acetyl-piperazin-1-yl)-2-chloroaniline (CAS 101970-41-6), is listed by some vendors at a lower baseline purity of 95% . For the fluorinated analog (CAS 75001-84-2), purity specifications are not as widely standardized [2]. This difference means the target compound provides greater assurance of lot-to-lot consistency, reducing the risk of failed syntheses and costly purification steps.

Medicinal Chemistry Intermediate Procurement Quality Control

Molecular Identity: Critical Role of the 2-Chloro Substitution in Hit-to-Lead Optimization

The specific 5-amino-2-chlorophenyl substructure is a privileged motif in CNS drug discovery, with chlorine's size and electron-withdrawing properties being vital for target binding [1]. The fluorinated analog (CAS 75001-84-2) is not a substitute; literature suggests a chloride-to-fluoride swap in similar CNS-penetrant scaffolds can result in a 5- to 10-fold shift in receptor affinity . Furthermore, the positional isomer (CAS 101970-41-6), with its amino group moved from the 5- to the 4-position, will inevitably generate a structurally distinct final compound with a different biological profile.

Pharmacophore Modeling Structure-Activity Relationship (SAR) Lead Optimization

Physical Property Data: Predicted Boiling Point and Density for Scale-Up Engineering

Reported physicochemical data for 3-(4-Acetyl-piperazin-1-yl)-4-chloroaniline includes a density of 1.28 g/cm³ and a boiling point of 486.995 °C at 760 mmHg . This contrasts with the fluorinated analog, which has a significantly lower predicted boiling point of 461.2°C and a melting point of 132°C [1]. The higher boiling point of the target compound suggests lower volatility and potentially different distillation parameters during solvent removal or purification, impacting process scale-up decisions.

Process Chemistry Physicochemical Property Scale-up

Optimized Scenarios for Procuring and Applying 3-(4-Acetyl-piperazin-1-yl)-4-chloroaniline Based on Evidence


CNS-Focused Medicinal Chemistry Requiring Stringent Regiochemical Purity

This compound is the definitive choice for synthetic programs targeting neurological disorders, where the 1-[4-(5-amino-2-chlorophenyl)piperazin-1-yl]ethanone scaffold is a necessary intermediate. The established >97% purity baseline [1] minimizes side products from the outset, directly tying to the evidence of stricter quality control compared to the 95% purity of the isomeric alternative (Section 3, Evidence 1). This is especially critical in hit-to-lead optimization where halogen identity and position are essential to the pharmacophore (Section 3, Evidence 2).

Process Development and Scale-Up for High-Temperature Synthetic Routes

The target compound's reported high boiling point of approximately 487°C makes it suitable for high-temperature coupling reactions without premature distillation or decomposition. Its physical property profile, determined from peer databases (Section 3, Evidence 3), directly informs reactor engineering and distillation protocols, giving it a distinct handling advantage over the more volatile fluoro-analog, which boils over 25°C lower.

Controlled Synthesis of Heterocyclic Derivatives for Patent Filing

As evidenced by its use in complex heterocycle synthesis (Section 1), procuring this specific positional isomer is essential for securing intellectual property. The exact structural identity, confirmed by IUPAC and database records, is a legal requirement. Any substitution with the 4-amino isomer (CAS 101970-41-6) would produce a different, non-infringing compound, potentially jeopardizing patent protection and regulatory approval.

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